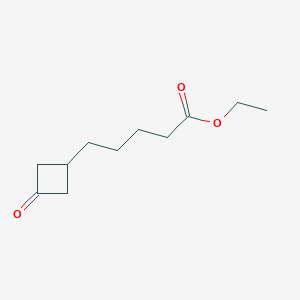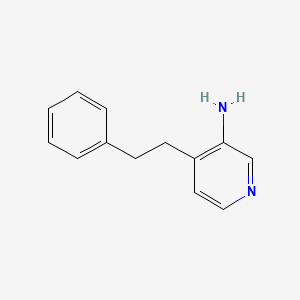
4-Phenethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenethylpyridin-3-amine is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, featuring a phenethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethylpyridin-3-amine typically involves the reaction of pyridine derivatives with phenethyl halides under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyridine derivative reacts with a phenethyl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The reaction conditions are optimized for yield and purity, often involving high temperatures and pressures, as well as the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed: The major products depend on the specific reaction and conditions. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
4-Phenethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenethylpyridin-3-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-Methylpyridin-3-amine
- 4-Ethylpyridin-3-amine
- 4-Phenylpyridin-3-amine
Comparison: 4-Phenethylpyridin-3-amine is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2/c14-13-10-15-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7,14H2 |
Clave InChI |
XADYFGMTYDYUMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(C=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)

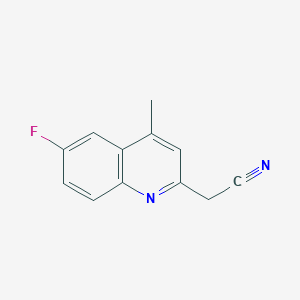
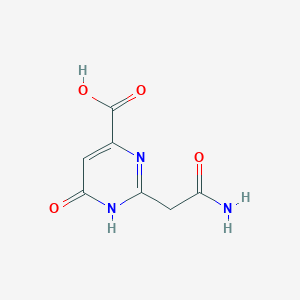
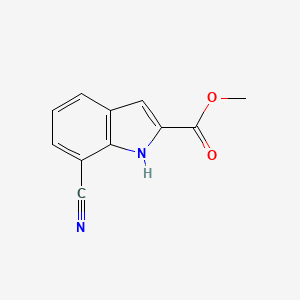
![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)
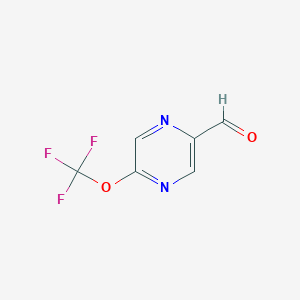

![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)

